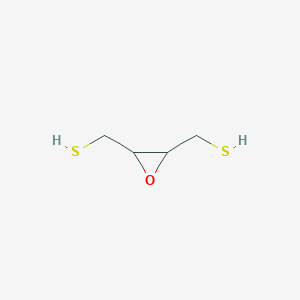
Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エタノン、1-(2-エチル-1,3-ジメチル-2-シクロペンテン-1-イル)-(9CI)は、独特の構造を持つ複雑な有機化合物です。この化合物は、エタノン基がシクロペンテン環に結合し、さらにエチル基とジメチル基が置換していることを特徴としています。これらの基の特定の配置は、この化合物に独特の化学的性質を付与します。
準備方法
合成経路と反応条件
エタノン、1-(2-エチル-1,3-ジメチル-2-シクロペンテン-1-イル)-(9CI)の合成には、通常、複数段階の有機反応が伴います。一般的な方法には、適切な前駆体の環化と、続くフリーデル・クラフツのアシル化反応によるエタノン基の導入が含まれます。反応条件では、強酸またはルイス酸を触媒として使用し、所望の生成物の生成を保証するために温度を制御する必要がある場合がよくあります。
工業生産方法
工業的な環境では、この化合物の生産は、反応条件が厳密に制御された大規模なバッチ反応器で行われる可能性があります。合成プロセスの効率と収率を向上させるために、連続フロー反応器の使用も検討されています。蒸留やクロマトグラフィーなどの精製工程は、この化合物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
エタノン、1-(2-エチル-1,3-ジメチル-2-シクロペンテン-1-イル)-(9CI)は、さまざまな種類の化学反応を受けることができます。これには以下が含まれます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応では、エタノン基をアルコールに変換することができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 条件は置換の種類によって異なりますが、一般的な試薬には、求電子置換のためのハロゲンや、求核置換のためのアミンやアルコールなどの求核剤などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が得られる場合がありますが、還元によりアルコールが得られる可能性があります。
科学研究への応用
化学: 有機合成の中間体として使用されます。
医学: 薬理学的特性について調査されています。
産業: 特殊化学薬品や材料の生産に使用される可能性があります。
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
エタノン、1-(2-エチル-1,3-ジメチル-2-シクロペンテン-1-イル)-(9CI)の作用機序は、その分子標的との特定の相互作用に依存します。一般的には、この化合物は酵素や受容体と相互作用し、生化学的経路に影響を与える可能性があります。正確な分子標的と経路を解明するためには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- エタノン、1-(2-メチル-1,3-ジメチル-2-シクロペンテン-1-イル)-(9CI)
- エタノン、1-(2-エチル-1,3-ジメチル-2-シクロヘキセン-1-イル)-(9CI)
独自性
エタノン、1-(2-エチル-1,3-ジメチル-2-シクロペンテン-1-イル)-(9CI)は、シクロペンテン環の特定の置換パターンにより、類似体と比べて独特の化学的および物理的性質を持つことが特徴です。
特性
CAS番号 |
591759-69-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
1-(2-ethyl-1,3-dimethylcyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-5-10-8(2)6-7-11(10,4)9(3)12/h5-7H2,1-4H3 |
InChIキー |
NVARHWHQJWQHDX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CCC1(C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)


![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
